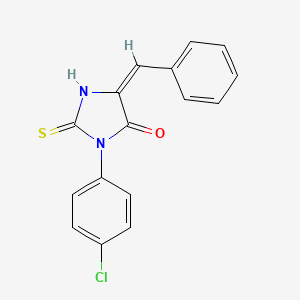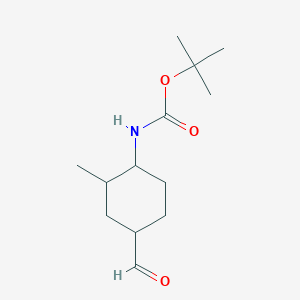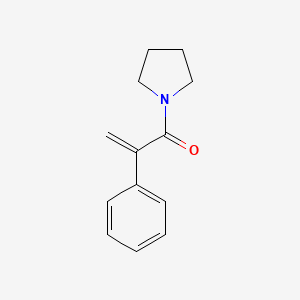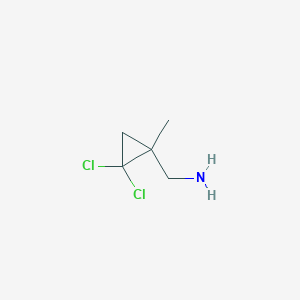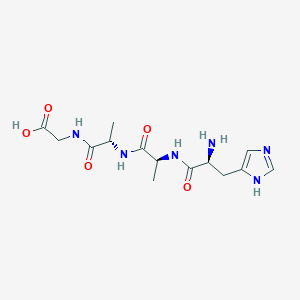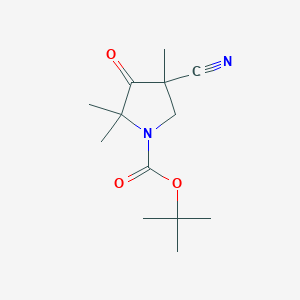
tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a cyano group, a tert-butyl ester, and a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate typically begins with commercially available starting materials such as 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine and tert-butyl chloroformate.
Reaction Conditions: The reaction involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation Products: Oxo derivatives of the pyrrolidine ring.
Reduction Products: Amine derivatives.
Substitution Products: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal-catalyzed processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Agriculture: It is employed in the synthesis of agrochemicals that enhance crop protection and yield.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
- tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxamide
Uniqueness:
- Structural Features: tert-Butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate is unique due to the presence of both a cyano group and a tert-butyl ester, which confer distinct reactivity and stability compared to similar compounds.
- Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 4-cyano-2,2,4-trimethyl-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-11(2,3)18-10(17)15-8-13(6,7-14)9(16)12(15,4)5/h8H2,1-6H3 |
InChI Key |
YLYSLNRCPUVFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(CN1C(=O)OC(C)(C)C)(C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


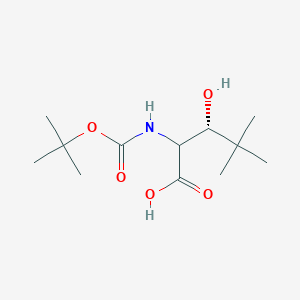
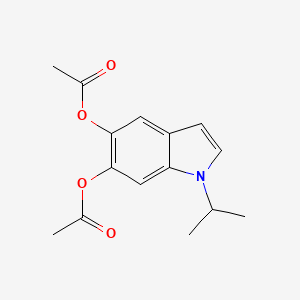
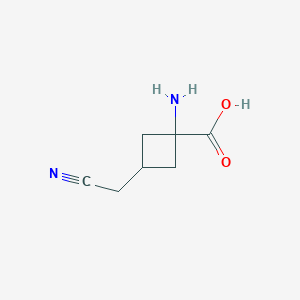
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
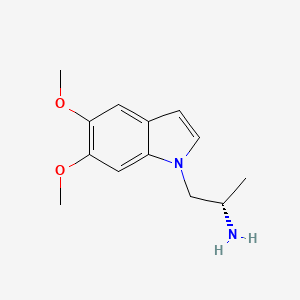
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
